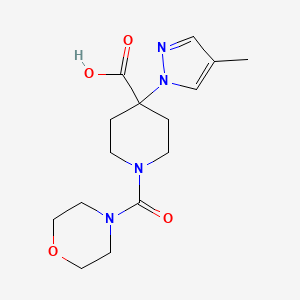![molecular formula C15H24N2O2S B5413689 1-[(3,4-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5413689.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-propylpiperazine is a chemical compound with the molecular formula C15H24N2O2S It is a piperazine derivative, characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring and a propyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-propylpiperazine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-propylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(3,4-Dimethylphenyl)sulfonyl]-4-propylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]-4-propylpiperazine has been explored for various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-propylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3,4-Dimethylphenyl)sulfonyl]-4-propylpiperazine can be compared with other similar compounds such as:
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperidine: This compound has a similar sulfonyl group but differs in the substituent on the piperazine ring.
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine: Another similar compound with variations in the substituents attached to the piperazine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-4-7-16-8-10-17(11-9-16)20(18,19)15-6-5-13(2)14(3)12-15/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXPNHDHXOZFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5413609.png)
![2-cyclopropyl-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone](/img/structure/B5413610.png)
![6-(2-methylphenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5413624.png)

![5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole](/img/structure/B5413641.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5413644.png)

![N-ethyl-N-phenyl-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5413650.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5413655.png)
![N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B5413658.png)
![N-methyl-5-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-2-furamide](/img/structure/B5413678.png)
![(2S)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B5413685.png)
![(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5413692.png)
![3-methyl-8-(3-thienylmethyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5413699.png)
